molecular formula C20H24N2O3 B3964651 2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol

2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol

Cat. No. B3964651
M. Wt: 340.4 g/mol
InChI Key: YINYVQMPTCUSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder that has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. This compound has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. This compound is also relatively easy to synthesize and has a long half-life in the body. However, this compound has several limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol. One area of interest is the development of this compound-based drugs for the treatment of neuropsychiatric disorders. Another area of interest is the investigation of the role of this compound in neurogenesis and neuroplasticity. Further research is also needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential therapeutic effects. This compound has a complex mechanism of action and produces a range of biochemical and physiological effects in animal models. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.

Scientific Research Applications

2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[4-[[2-(2-hydroxyethoxy)phenyl]methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-14-15-25-19-9-5-4-8-18(19)16-21-10-12-22(13-11-21)20(24)17-6-2-1-3-7-17/h1-9,23H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYVQMPTCUSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2OCCO)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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